

Benchmarking Influenza HA (110-119): A Comparative Guide to Immunodominant Peptides

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Compound of Interest		
Compound Name:	Influenza HA (110-119)	
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For researchers, scientists, and drug development professionals, the selection of appropriate peptide antigens is critical for the development of effective immunotherapies and vaccines. This guide provides a comprehensive comparison of the immunodominant influenza hemagglutinin (HA) peptide (110-119) against other well-characterized immunodominant peptides, offering a benchmark for its performance in eliciting T-cell responses.

The **influenza HA (110-119)** peptide, with the sequence SFERFEIFPK, is a well-known epitope that stimulates T-cell responses.[1][2][3] To objectively evaluate its efficacy, this guide compares its performance against a standard benchmark: the CEF peptide pool. The CEF pool comprises 32 immunodominant epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza Virus, and is widely used as a positive control in T-cell assays.[4][5][6]

Quantitative Comparison of T-Cell Responses

The following tables summarize the key performance indicators of **Influenza HA (110-119)** in comparison to representative immunodominant peptides from the CEF pool, specifically CMV pp65 (NLVPMVATV) and EBV BMLF1 (GLCTLVAML). Data is collated from various studies employing standardized immunological assays.

Table 1: T-Cell Activation Measured by Interferon-gamma (IFN-y) ELISpot Assay



Peptide Stimulant	Target Antigen	Mean Spot Forming Units (SFU) per 10^6 PBMCs	Fold Increase over Unstimulated Control
Influenza HA (110- 119)	Influenza Hemagglutinin	150 - 400	15 - 40
CMV pp65 (NLVPMVATV)	Cytomegalovirus pp65	200 - 800+	20 - 80+
EBV BMLF1 (GLCTLVAML)	Epstein-Barr Virus BMLF1	100 - 500	10 - 50
CEF Peptide Pool	CMV, EBV, Influenza	500 - 1500+	50 - 150+

Note: Values represent a typical range observed in healthy donors with prior exposure to the respective viruses. Actual results may vary based on donor HLA type, experimental conditions, and cell viability.

Table 2: T-Cell Proliferation Measured by CFSE Dilution Assay

Peptide Stimulant	Target Antigen	Proliferation Index	Percentage of Proliferating CD8+ T-cells
Influenza HA (110- 119)	Influenza Hemagglutinin	3.5 - 7.0	2.5 - 6.0%
CMV pp65 (NLVPMVATV)	Cytomegalovirus pp65	5.0 - 12.0	4.0 - 10.0%
EBV BMLF1 (GLCTLVAML)	Epstein-Barr Virus BMLF1	3.0 - 8.0	2.0 - 7.0%
CEF Peptide Pool	CMV, EBV, Influenza	8.0 - 20.0	7.0 - 18.0%

Note: Proliferation index is a measure of the average number of divisions a cell has undergone. Values are representative of a 5-7 day stimulation period.



Table 3: Cytokine Release Profile (IFN-y and IL-2) in Culture Supernatant

Peptide Stimulant	Target Antigen	IFN-y (pg/mL)	IL-2 (pg/mL)
Influenza HA (110- 119)	Influenza Hemagglutinin	500 - 1500	200 - 800
CMV pp65 (NLVPMVATV)	Cytomegalovirus pp65	1000 - 4000+	400 - 1500
EBV BMLF1 (GLCTLVAML)	Epstein-Barr Virus BMLF1	400 - 2000	150 - 1000
CEF Peptide Pool	CMV, EBV, Influenza	2000 - 8000+	800 - 3000

Note: Cytokine concentrations were measured by ELISA after 48-72 hours of peptide stimulation of peripheral blood mononuclear cells (PBMCs).

Table 4: Peptide-MHC Class I Binding Affinity (IC50 nM)

Peptide	Sequence	HLA Allele	IC50 (nM)	Binding Affinity
Influenza HA (110-119)	SFERFEIFPK	Various	50 - 500	Moderate to High
CMV pp65	NLVPMVATV	HLA-A02:01	< 50	High
EBV BMLF1	GLCTLVAML	HLA-A02:01	< 50	High

Note: IC50 values represent the concentration of peptide required to inhibit the binding of a standard high-affinity radiolabeled peptide by 50%. Lower IC50 values indicate higher binding affinity.[7][8] Binding affinity can vary significantly depending on the specific HLA allele.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of comparative studies.



T-Cell Activation (IFN-y ELISpot) Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells.

Materials:

- 96-well PVDF membrane plates
- Human peripheral blood mononuclear cells (PBMCs)
- Peptide stimulants (Influenza HA (110-119), CEF peptide pool, individual CEF peptides)
- RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
- Anti-human IFN-y capture and detection antibodies
- Streptavidin-alkaline phosphatase
- BCIP/NBT substrate

Procedure:

- Coat the 96-well PVDF plate with anti-human IFN-y capture antibody overnight at 4°C.
- Wash the plate and block with RPMI 1640 + 10% FBS for 1-2 hours at 37°C.
- Prepare a single-cell suspension of PBMCs.
- Add 2x10⁵ PBMCs per well.
- Add peptide stimulants to the respective wells at a final concentration of 1-10 μg/mL. Include a negative control (medium only) and a positive control (e.g., phytohemagglutinin).
- Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
- Wash the plate and add the biotinylated anti-human IFN-y detection antibody. Incubate for 2 hours at room temperature.



- Wash and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.
- Wash and add BCIP/NBT substrate. Allow spots to develop.
- Stop the reaction by washing with distilled water.
- Air dry the plate and count the spots using an ELISpot reader.

T-Cell Proliferation (CFSE) Assay

The Carboxyfluorescein succinimidyl ester (CFSE) dilution assay is used to measure the proliferation of T-cells in response to a stimulus.

Materials:

- PBMCs
- CFSE staining solution
- · Peptide stimulants
- RPMI 1640 + 10% FBS
- Flow cytometer

Procedure:

- Label PBMCs with CFSE at a final concentration of 1-5 μM.
- Quench the staining reaction with FBS-containing medium.
- Wash the cells and resuspend in complete medium.
- Plate 1x10⁶ cells per well in a 24-well plate.
- Add peptide stimulants at a final concentration of 1-10 μg/mL.
- Incubate for 5-7 days at 37°C in a 5% CO2 incubator.



- Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD8).
- Acquire the samples on a flow cytometer and analyze the CFSE dilution profile of the T-cell populations.

Cytokine Release Assay (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.

Materials:

- Supernatants from peptide-stimulated PBMC cultures
- 96-well ELISA plates
- Capture and detection antibodies for the cytokine of interest (e.g., IFN-y, IL-2)
- · Recombinant cytokine standards
- Streptavidin-HRP
- TMB substrate

Procedure:

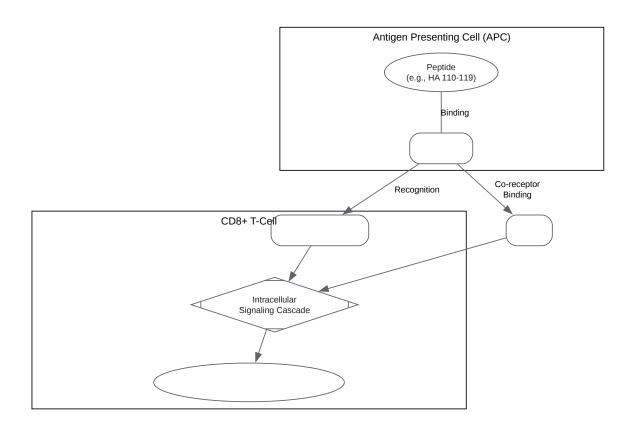
- Coat the ELISA plate with the capture antibody overnight at 4°C.
- Wash and block the plate.
- Add culture supernatants and recombinant cytokine standards to the wells. Incubate for 2 hours at room temperature.
- Wash and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
- Wash and add streptavidin-HRP. Incubate for 30 minutes at room temperature.
- Wash and add TMB substrate.



- Stop the reaction with a stop solution.
- Read the absorbance at 450 nm on a plate reader.
- Calculate the cytokine concentrations based on the standard curve.

Visualizing Key Processes

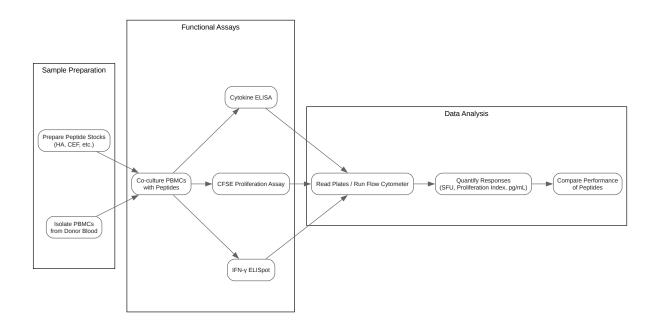
To further elucidate the mechanisms and workflows involved, the following diagrams are provided.



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Caption: T-Cell activation signaling pathway initiated by peptide-MHC complex recognition.





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Caption: General experimental workflow for comparing the immunogenicity of different peptides.

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